2,7-Diazaspiro[3.5]nonane
Description
Physical Properties
The physical characteristics of 2,7-Diazaspiro[3.5]nonane are influenced by its bicyclic structure. The rigid nature of the spiro-junction affects its melting and boiling points. The presence of two amine functionalities allows for hydrogen bonding, which also plays a role in its physical state and solubility.
| Property | Value |
| Molecular Formula | C7H14N2 |
| Molecular Weight | 126.20 g/mol |
| Appearance | Solid |
| Melting Point | Not reported |
| Boiling Point | 319.4±42.0 °C (Predicted for a derivative) |
| pKa | ~8.5 (Predicted for the secondary amine) |
Data sourced from public chemical databases and may be predicted values for derivatives. vulcanchem.comnih.gov
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation of this compound and its derivatives. Key spectroscopic features are summarized below.
| Spectroscopy Type | Key Features (for analogous derivatives) |
| ¹H-NMR | Protons adjacent to the spiro carbon typically show as multiplet clusters between δ 3.0–4.5 ppm due to restricted rotation. vulcanchem.com |
| ¹³C-NMR | The spiro carbon is expected to appear upfield (δ 45–65 ppm). vulcanchem.com |
| IR Spectroscopy | For derivatives with a carbonyl group, a strong absorption band is observed around 1650–1700 cm⁻¹. vulcanchem.com |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used for precise molecular weight validation. |
Note: Specific spectral data for the parent compound is not widely available; the data presented is characteristic of its derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-8-4-2-7(1)5-9-6-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZYMFJWSYDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617012 | |
| Record name | 2,7-Diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136098-14-1 | |
| Record name | 2,7-Diazaspiro[3.5]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136098-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,7 Diazaspiro 3.5 Nonane and Its Derivatives
General Synthetic Routes
A common strategy for the synthesis of 2,7-diazaspiro[3.5]nonane derivatives involves the use of N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) as a key starting material. The reaction with ethyl malonate and ammonium (B1175870) acetate (B1210297) provides a pathway to construct the spirocyclic core. A related multi-step synthesis for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate has been developed, which starts from 1-toluoyl-4-piperidone and utilizes ethyl malonate in the initial step. google.com
This synthetic sequence can be summarized in the following steps google.com:
Reaction of a 4-piperidone (B1582916) derivative with ethyl malonate and ammonium acetate.
Reduction of the resulting ester.
Tosylation of the alcohol.
Ring closure via intramolecular cyclization.
Reduction of the amide.
Protection of the amine with a Boc group.
Deprotection to yield the final product.
| Step | Reactants | Reagents/Solvents | Product |
| 1 | 1-Toluoyl-4-piperidone, Ethyl malonate | Ammonium acetate, Ethanol | Diethyl 2-(1-benzoyl-4-piperidylidene)malonate |
| 2 | Diethyl 2-(1-benzoyl-4-piperidylidene)malonate | Lithium borohydride, Tetrahydrofuran | [2-(1-Benzoyl-4-piperidylidene)methyl]methanol |
| 3 | [2-(1-Benzoyl-4-piperidylidene)methyl]methanol | p-Toluenesulfonyl chloride, Dichloromethane (B109758) | Toluene-4-sulfonic acid [2-(1-benzoyl-4-piperidylidene)methyl] ester |
| 4 | Toluene-4-sulfonic acid [2-(1-benzoyl-4-piperidylidene)methyl] ester | Cesium carbonate, Acetonitrile | 1-Benzoyl-1,7-diazaspiro[3.5]nonan-2-one |
| 5 | 1-Benzoyl-1,7-diazaspiro[3.5]nonan-2-one | Magnesium, Methanol | 1-Benzoyl-1,7-diazaspiro[3.5]nonane |
| 6 | 1-Benzoyl-1,7-diazaspiro[3.5]nonane | Boc anhydride, Dichloromethane | tert-Butyl 1-benzoyl-1,7-diazaspiro[3.5]nonane-7-carboxylate |
| 7 | tert-Butyl 1-benzoyl-1,7-diazaspiro[3.5]nonane-7-carboxylate | Palladium on carbon, Methanol | tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate |
This table is based on a described synthesis and illustrates a general pathway. google.com
The formation of spirodiamines can be achieved through the cyclization of appropriate diamine precursors with dihalides. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in readily available literature, the general principle involves the intramolecular or intermolecular reaction of a diamine with a suitable dihaloalkane. For instance, the synthesis of related spirocyclic structures can be accomplished by reacting a diamine with a dihaloalkane under basic conditions to facilitate the double N-alkylation, leading to the formation of the spirocyclic core.
Advanced Synthetic Approaches
More contemporary methods for the synthesis of this compound and its derivatives often employ transition metal catalysis and organometallic chemistry to achieve higher efficiency, milder reaction conditions, and broader functional group tolerance.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is particularly useful for the N-arylation of this compound derivatives. The synthesis of various derivatives has been accomplished starting from commercially available tert-butyl this compound-2-carboxylate. nih.govacs.org The general procedure involves the reaction of the spirodiamine with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govnih.gov
A typical reaction involves the following components nih.gov:
Palladium source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Base: A suitable base to facilitate the reaction.
Solvent: Anhydrous toluene.
This methodology allows for the synthesis of a wide range of N-aryl-2,7-diazaspiro[3.5]nonane derivatives, which are of interest in medicinal chemistry. nih.govacs.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| tert-Butyl this compound-2-carboxylate | Iodobenzene | Pd₂(dba)₃ / SPhos | tert-Butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | nih.govacs.org |
| tert-Butyl this compound-2-carboxylate | para-Substituted iodobenzene | Pd₂(dba)₃ / SPhos | tert-Butyl 7-(para-substituted-phenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate | nih.gov |
A notable advanced synthetic approach for constructing methyl-substituted this compound ring systems involves the use of nitrile lithiation followed by alkylation. acs.orgfigshare.comacs.org This method provides a route to these pharmaceutically important scaffolds, which feature two distinct secondary amine sites that can be further functionalized. acs.orgfigshare.comacs.orgresearchgate.netresearchgate.net The core of this strategy is the generation of a carbanion adjacent to a nitrile group, which then participates in a key bond-forming reaction to construct the spirocyclic azetidine (B1206935) ring. acs.orgfigshare.comacs.orgresearchgate.netscience.gov
The development of these synthetic routes has been crucial for accessing N-protected methyl-substituted spirocyclic piperidine-azetidine systems. acs.orgfigshare.comacs.org
While the direct application of this method to the this compound system is less documented, the conjugate addition of nitroalkanes to Michael acceptors is a powerful C-C bond-forming reaction in organic synthesis. mdpi.comorganic-chemistry.org In the context of related spirocyclic systems, such as spiropyrrolidines, this strategy has been successfully employed. acs.orgfigshare.comacs.orgresearchgate.net The general sequence involves the 1,4-addition of a nitroalkane to an α,β-unsaturated carbonyl or nitrile compound, which establishes a key structural element. Subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization, leads to the formation of the heterocyclic ring. acs.orgfigshare.comacs.orgresearchgate.netchemrxiv.org
This synthetic pathway offers a versatile approach to highly functionalized cyclic systems and has been explored for the synthesis of various spiroketals and other complex molecules. mdpi.comrsc.org
Epoxidation and Ring-Enlargement Reactions
A notable synthetic route to the this compound core involves a sequence of epoxidation and ring-enlargement reactions. This method has been highlighted as a practical approach for producing derivatives of this spirocycle on a larger scale. google.com
A specific patented method describes the synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester from a precursor compound through this two-step process. google.com The key transformation involves an initial epoxidation of a double bond within a precursor molecule, followed by a subsequent ring-enlargement to form the stable azetidine ring of the spiro-system. google.comgoogle.com
Synthesis of Protected and Functionalized Derivatives
The utility of the this compound scaffold is greatly enhanced by the ability to introduce functional groups at specific positions. This is typically achieved through the synthesis of derivatives where the two nitrogen atoms are differentially protected, allowing for selective chemical modifications.
The synthesis of N-protected, methyl-substituted this compound systems has been systematically developed to create pharmaceutically important building blocks. acs.orgacs.org These motifs are designed with two differentiated protected secondary amines, which provides a handle for subsequent functionalization through reactions such as reductive amination or amidation. acs.orgacs.org
Research published in The Journal of Organic Chemistry outlines a method to access these methyl-substituted spiroazetidine ring systems. acs.orgacs.org The core of this strategy relies on nitrile lithiation and subsequent alkylation chemistry to construct the desired framework. acs.orgacs.orgugr.es This approach allows for the controlled introduction of methyl groups onto the spirocyclic core while maintaining protecting groups on the nitrogen atoms.
Table 1: Synthesis of N-Protected Methyl-Substituted this compound
| Feature | Description | Reference |
|---|---|---|
| Core Strategy | Nitrile lithiation followed by alkylation. | acs.org, acs.org |
| Key Feature | Creates motifs with two differentiated protected secondary amines. | acs.org, acs.org |
| Application | Allows for further selective functionalization (e.g., amidation, reductive amination). | acs.org, acs.org |
A critical step in the functionalization of this compound derivatives is the selective removal of protecting groups. The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for the nitrogen atoms of the scaffold due to its stability and the mild conditions required for its removal.
Selective deprotection of a Boc-protected nitrogen unmasks a reactive amine, making it available for further chemical transformation. This strategy is frequently employed in multi-step syntheses of complex derivatives. nih.govnih.gov The standard procedure for Boc deprotection involves treating the protected compound with a strong acid. nih.govchemicalbook.com Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is a widely used reagent system for this purpose. nih.govchemicalbook.com For instance, the synthesis of 7-Methyl-2,7-diazaspiro[3.5]nonane can be achieved by treating its N-Boc protected precursor with TFA in DCM at temperatures ranging from 0°C to room temperature. chemicalbook.com This efficiently yields the deprotected secondary amine, ready for subsequent reactions. nih.govchemicalbook.com
Orthogonal protection is a powerful strategy that enables the selective deprotection of one protecting group in the presence of others, allowing for the stepwise functionalization of a molecule with multiple reactive sites. For a scaffold like this compound, which contains two distinct nitrogen atoms, this strategy is invaluable for creating complex, non-symmetrical derivatives. thieme.dechemrxiv.org The development of robust and cost-effective syntheses for orthogonally protected diazaspiro building blocks is an area of significant interest in medicinal chemistry. thieme.de
A common approach begins with a commercially available, mono-protected starting material such as tert-butyl this compound-2-carboxylate. nih.gov In this compound, one nitrogen is protected by a Boc group, leaving the other available for reaction. This free secondary amine can undergo various transformations, including Buchwald-Hartwig amination or alkylation, to introduce a desired substituent. nih.gov Following this initial functionalization, the Boc group on the second nitrogen can be removed under acidic conditions (as described in 2.3.2), exposing the second amine for a different set of modifications. nih.gov This stepwise approach provides precise control over the introduction of substituents at both nitrogen centers, enabling the synthesis of a diverse library of derivatives.
Scalability and Industrial Production Considerations
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For this compound derivatives, several synthetic strategies have been evaluated for their scalability.
Purification of the final product is another critical aspect of industrial production. While laboratory syntheses often rely on column chromatography, this method can be expensive and time-consuming on a large scale. Therefore, the development of purification protocols based on crystallization is highly desirable. vulcanchem.com The synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, for example, utilizes recrystallization from ethyl acetate, a technique well-suited for industrial manufacturing. google.com Furthermore, synthetic methods developed for related spirocyclic systems have been successfully scaled up, suggesting that the underlying chemical principles are robust enough for larger-scale operations. acs.org
Chemical Reactivity and Derivatization Strategies
Medicinal Chemistry
In medicinal chemistry, the 2,7-diazaspiro[3.5]nonane framework is considered a privileged scaffold. Its three-dimensional nature allows for precise orientation of substituents to interact with biological targets such as enzymes and receptors.
The diazaspiro[3.5]nonane core is used as a central building block for the synthesis of new drug candidates. cymitquimica.com For instance, derivatives have been investigated for their potential as antitubercular agents. A series of benzothiazinone derivatives incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov Furthermore, derivatives of this scaffold have been used in the synthesis of inhibitors for RET kinase and CDK4/6, which are important targets in cancer therapy. chemicalbook.com
More recently, this compound derivatives have been utilized in the development of Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound moiety can serve as a linker or part of the ligand that binds to the E3 ligase, such as von Hippel-Lindau (VHL). medchemexpress.com This application highlights the compound's utility in creating complex molecules for targeted protein degradation, a cutting-edge approach in drug discovery. sigmaaldrich.commedchemexpress.com
Materials Science
The unique structural properties of this compound also lend themselves to applications in materials science.
The rigid spirocyclic structure of this compound can be incorporated into polymers to create materials with specific mechanical or thermal properties. smolecule.com The presence of two nitrogen atoms allows for the formation of cross-linked networks or for the attachment of functional side chains, which can tailor the properties of the resulting material. While this area is less explored than its medicinal applications, the potential for creating novel materials with unique topologies exists. smolecule.comsmolecule.com
Structure Activity Relationship Sar Studies and Molecular Design
Medicinal Chemistry
The 2,7-diazaspiro[3.5]nonane core is a prominent feature in the design of novel therapeutic agents. Its rigid, three-dimensional structure allows it to present appended functional groups in specific spatial orientations, which can lead to high-affinity interactions with biological targets. cymitquimica.com
The diazaspiro[3.5]nonane framework is considered a "spirocyclic scaffold" and is utilized in medicinal chemistry to introduce structural diversity and improve the biological activity of drug candidates. angenechemical.combldpharm.com It can serve as a central building block for creating libraries of compounds for screening against various diseases.
Antitubercular Agents: Derivatives of this compound have been incorporated into benzothiazinones, leading to the discovery of potent new agents against Mycobacterium tuberculosis. nih.gov One such compound demonstrated significant efficacy in a mouse model of tuberculosis. nih.gov
Sigma Receptor Ligands: The this compound core has been used to develop ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. acs.org
Kinase Inhibitors: Certain derivatives, such as this compound-7-carboxylic Acid tert-Butyl Ester, are used as reagents in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors, which are targets in cancer therapy. chemicalbook.com
PROTACs (Proteolysis-Targeting Chimeras): The this compound moiety can function as a linker in PROTACs. medchemexpress.com These are molecules designed to recruit specific proteins to E3 ubiquitin ligases for degradation, offering a novel approach to targeted protein knockdown. sigmaaldrich.commedchemexpress.com For example, tert-butyl this compound-2-carboxylate is a linker used in the development of PROTACs for degrading the estrogen receptor (ER) and androgen receptor (AR). medchemexpress.com
Material Science
The application of this compound in material science is an emerging area of interest. Its unique, rigid structure suggests potential for its use as a monomer or cross-linking agent in the synthesis of polymers with specific mechanical or thermal properties. smolecule.com The bifunctional nature of the parent compound allows for the growth of polymer chains in different directions, potentially leading to the formation of complex three-dimensional networks. While detailed research in this area is less documented than in medicinal chemistry, the structural characteristics of this compound make it a promising candidate for the development of novel materials. smolecule.com
Pharmacological and Biological Applications of 2,7 Diazaspiro 3.5 Nonane Derivatives
Role in the Development of Organic Light-Emitting Diodes (OLEDs)
The unique structural and electronic properties of spirocyclic compounds have led to their investigation in materials science, particularly in the field of organic electronics. While specific applications of 2,7-diazaspiro[3.5]nonane in OLEDs are not extensively documented in the search results, the broader class of spiro compounds is known for its potential in this area. The rigid, non-planar structure can help prevent aggregation and improve the amorphous stability of thin films, which is crucial for the longevity and efficiency of OLED devices.
Use in the Synthesis of Polymers and Coordination Complexes
The bifunctional nature of this compound, with its two nitrogen atoms, makes it a suitable monomer for the synthesis of polymers. These polymers could possess interesting properties due to the incorporation of the rigid spirocyclic unit into the polymer backbone. Furthermore, the nitrogen atoms can act as ligands, coordinating with metal ions to form coordination complexes. These complexes could have applications in catalysis, sensing, or as functional materials.
Applications in Catalysis and Materials Science
Use in Polymer Synthesis
There is currently limited published research demonstrating the use of 2,7-diazaspiro[3.5]nonane as a monomer in polymer synthesis. However, its difunctional nature, with two reactive amine groups, theoretically allows it to be incorporated into polymers such as polyamides or polyurethanes. Its rigid spirocyclic structure could impart unique thermal and mechanical properties to such materials.
Use in Coordination Compounds
The nitrogen atoms in the this compound ring system can act as ligands, donating their electron pairs to coordinate with metal ions. This suggests a potential application in the formation of coordination complexes or metal-organic frameworks (MOFs). cymitquimica.com Indeed, derivatives of this compound are commercially marketed as building blocks or linkers for the synthesis of MOFs. ambeed.com The rigid and well-defined geometry of the spiro-scaffold could be used to create porous materials with specific structures for applications in catalysis or gas storage.
Future Directions and Research Perspectives
Exploration of New Derivatization Strategies
The future of 2,7-diazaspiro[3.5]nonane in drug discovery is intrinsically linked to the development of novel derivatization strategies. The presence of two distinct nitrogen atoms provides a fertile ground for synthetic modification, allowing for the creation of diverse chemical libraries. Current research has established methods for functionalization, such as reductive amination and amide coupling, at these nitrogen sites. acs.orgacs.org
Future exploration will likely focus on several key areas:
Orthogonal Protection Schemes: Developing robust and cost-effective syntheses for orthogonally protected this compound building blocks is a key objective. thieme.de This would enable the selective functionalization of each nitrogen atom, facilitating the synthesis of complex molecules with finely tuned properties.
Linker Diversity: The nature of the linker connecting the spirocyclic core to pharmacophoric groups is critical for biological activity. Research will involve synthesizing derivatives with a wide array of linkers—varying in length, rigidity, and polarity—to optimize target engagement and pharmacokinetic profiles.
Scaffold Substitution: Introducing substituents directly onto the carbon framework of the azetidine (B1206935) or piperidine (B6355638) rings of the scaffold represents a more advanced strategy. This approach, while synthetically challenging, could modulate the conformational rigidity and physicochemical properties of the core structure itself. acs.org The development of more modular and concise synthetic routes is needed to make such analogs more accessible. chemrxiv.org
Advanced Computational Modeling for Drug Design
Computational chemistry has become an indispensable tool for accelerating drug discovery programs involving the this compound scaffold. Molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses are pivotal in rationalizing observed biological activities and guiding the design of next-generation compounds. nih.govnih.gov
Key future applications of computational modeling include:
Understanding Structure-Activity Relationships (SAR): Advanced modeling can elucidate the subtle structural features that determine a compound's efficacy and functional profile (e.g., agonist versus antagonist activity). For instance, docking studies have revealed how a single derivative can form a critical salt bridge with a target residue like Glu172 in the sigma-1 receptor (S1R), dictating its antagonist conformation, while a structurally similar analog without this interaction acts as an agonist. nih.gov Future investigations will continue to unravel these nuances.
Predictive Modeling for Selectivity: Researchers have successfully used artificial neural network QSAR modeling and docking simulations to design selective D4 dopamine (B1211576) receptor antagonists based on the this compound core. acs.orgnih.gov These in silico methods can predict the binding modes of new virtual compounds at different receptor subtypes, prioritizing the synthesis of candidates with the highest predicted selectivity and potency.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to verify binding modes and understand the stability of key interactions that are crucial for a compound's mechanism of action. acs.org
Table 1: Computationally Guided Design of this compound Derivatives
| Compound Class | Computational Method | Target | Key Finding/Application | Reference |
|---|---|---|---|---|
| Sigma Receptor Ligands | Molecular Docking | S1R / S2R | Analyzed binding modes and identified key interactions (e.g., salt bridge with Glu172) to explain agonist vs. antagonist activity. | nih.gov |
| Dopamine Receptor Antagonists | QSAR & Molecular Docking | D4R / D2R | Guided the design of selective D4R antagonists by predicting binding modes and understanding the mechanism of selectivity. | acs.orgnih.gov |
| KRAS G12C Inhibitors | X-ray Complex Structural Analysis | KRAS G12C | Confirmed the binding of the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety in the switch-II pocket. | nih.gov |
Clinical Translation of Lead Compounds
A primary goal of ongoing research is the clinical translation of promising this compound-based lead compounds. Several derivatives have demonstrated significant potential in preclinical models, warranting further investigation.
The path to clinical trials involves:
In Vivo Efficacy Studies: Lead compounds that show high affinity and selectivity in vitro must be evaluated in relevant animal models of disease. For example, specific derivatives have shown potent antiallodynic effects in rodent models of neuropathic pain. nih.gov A derivative designed as a KRAS G12C inhibitor, compound 7b , demonstrated a dose-dependent antitumor effect in a xenograft mouse model. nih.gov
Pharmacokinetic Profiling: A crucial step is the assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead candidates. Studies have already begun to characterize the metabolic stability, plasma half-life, and clearance of certain derivatives, with some showing favorable profiles for further development. nih.govnih.gov
Toxicology Assessment: Initial in vitro toxicity screening is essential to identify any potential liabilities. Promising compounds with negligible cellular toxicity can then advance to more comprehensive in vivo safety and toxicology studies. nih.gov
The successful progression of compounds like 7b (for cancer) and selective sigma receptor antagonists (for pain) through these stages will be a major focus of future research efforts. nih.govnih.gov
Investigation of Broader Biological Activities
While much of the initial focus has been on neuroscience targets, the this compound scaffold is proving to be a versatile platform for targeting a broader range of diseases. Its utility stems from its ability to act as a rigid, three-dimensional anchor for various pharmacophores.
Future research will likely expand into several therapeutic areas:
Oncology: Building on the discovery of covalent inhibitors for the KRAS G12C mutation, researchers will likely explore other oncology targets. nih.gov The spirocyclic core can be used to develop new inhibitors for other kinases or protein-protein interactions implicated in cancer.
Infectious Diseases: The identification of this compound derivatives as potential antitubercular agents opens a new avenue for research. acs.org Screening of compound libraries against various bacterial, viral, and fungal pathogens could uncover novel antimicrobial agents. smolecule.com
Metabolic Diseases: The discovery of this compound derivatives as inverse agonists of the ghrelin receptor suggests potential applications in metabolic disorders such as obesity. researchgate.net Further optimization could lead to potent modulators of metabolic pathways.
Table 2: Diverse Biological Targets of this compound Derivatives
| Therapeutic Area | Biological Target | Potential Indication | Reference |
|---|---|---|---|
| Neuroscience | Sigma Receptors (S1R/S2R) | Neuropathic Pain, Neurodegeneration | nih.gov |
| Neuroscience | Dopamine D4 Receptor | Parkinson's Disease | acs.orgnih.gov |
| Oncology | KRAS G12C | Non-Small Cell Lung Cancer | nih.gov |
| Metabolic Disease | Ghrelin Receptor (Inverse Agonist) | Obesity | researchgate.net |
| Infectious Disease | Unknown (Antitubercular) | Tuberculosis | acs.org |
Development of Enantioselective Synthesis Methods
For many biological targets, chirality is a critical determinant of activity, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. Consequently, the development of efficient methods for the enantioselective synthesis of this compound derivatives is a high-priority research area. rsc.org
Future strategies will likely include:
Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, has been shown to be effective for the stereoselective synthesis of related 1-phenyl-2-azaspiro[3.5]nonane systems. nih.gov This approach involves the diastereoselective addition of a nucleophile to an imine bearing a removable chiral group.
Asymmetric Catalysis: Organocatalysis represents a powerful and increasingly popular strategy for constructing chiral molecules. rsc.org The development of bifunctional organocatalysts that can facilitate asymmetric annulation reactions could provide a direct and highly efficient route to enantioenriched spiro-diamines. rsc.orgresearchgate.net
Classical and Chromatographic Resolution: For racemic mixtures, classical resolution using chiral acids (e.g., tartaric acid derivatives) or separation via chiral chromatography remain viable and important methods for obtaining enantiomerically pure compounds for biological evaluation. acs.org
The ability to reliably and scalably produce single enantiomers of this compound derivatives will be crucial for advancing these compounds as clinical candidates and for precisely dissecting their structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
